molecular formula C13H16BrNO3 B592334 tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate CAS No. 719310-31-3

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Cat. No.: B592334
CAS No.: 719310-31-3
M. Wt: 314.179
InChI Key: JOFHRALTEXLLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate: is a chemical compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse biological activities and synthetic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate typically involves the reaction of 6-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The oxazine ring can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products:

    Substitution Reactions: Products include azides, thiocyanates, and substituted amines.

    Oxidation and Reduction: Products vary depending on the specific reaction but can include hydroxylamines and amines.

    Coupling Reactions: Products are typically biaryl compounds.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: Research has shown that benzoxazine derivatives possess various biological activities, including antibacterial, anticancer, and anti-inflammatory properties. tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is being investigated for its potential as a pharmacophore in drug development.

Industry: In material science, benzoxazines are used in the production of high-performance polymers and resins. The compound’s stability and reactivity make it suitable for creating materials with desirable mechanical and thermal properties.

Mechanism of Action

The exact mechanism of action for tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxazine ring and bromine substituent. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

  • 6-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
  • tert-Butyl 2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
  • 6-tert-butyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Comparison: tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is unique due to the presence of both the tert-butyl ester and bromine substituent. This combination enhances its reactivity and potential for diverse chemical transformations compared to its analogs. The bromine atom, in particular, allows for further functionalization through substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 6-bromo-2,3-dihydro-1,4-benzoxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHRALTEXLLIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718433
Record name tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719310-31-3
Record name 1,1-Dimethylethyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=719310-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 6-bromo-2,3-dihydro-4H-1,4-benzoxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.